molecular formula C8H5N3O2 B13610117 1,3-Dihydro-5-isocyanato-2h-benzimidazol-2-one

1,3-Dihydro-5-isocyanato-2h-benzimidazol-2-one

Cat. No.: B13610117
M. Wt: 175.14 g/mol
InChI Key: NDYKNSHLCYQERU-UHFFFAOYSA-N
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Description

5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that contains both an isocyanate group and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 2,3-dihydro-1H-1,3-benzodiazol-2-one with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one may involve large-scale reactions using automated equipment to ensure consistency and safety. The use of continuous flow reactors and other advanced technologies can help optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Cyclization Reactions: The benzodiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from the reactions of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one include ureas, carbamates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its reactivity with nucleophiles, leading to the formation of various products. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-1,3-benzodiazol-2-one: Lacks the isocyanate group but shares the benzodiazole ring structure.

    5-Bromo-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a bromine atom instead of an isocyanate group.

    1-Methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: Contains a nitro group and a methyl group, providing different reactivity and applications.

Uniqueness

5-Isocyanato-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential applications compared to other benzodiazole derivatives. This makes it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C8H5N3O2

Molecular Weight

175.14 g/mol

IUPAC Name

5-isocyanato-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C8H5N3O2/c12-4-9-5-1-2-6-7(3-5)11-8(13)10-6/h1-3H,(H2,10,11,13)

InChI Key

NDYKNSHLCYQERU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=C=O)NC(=O)N2

Origin of Product

United States

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